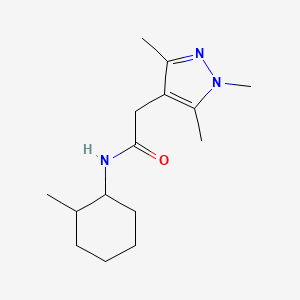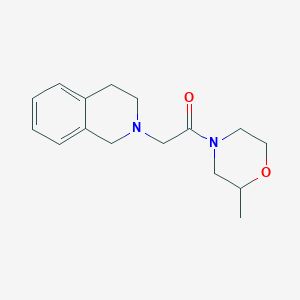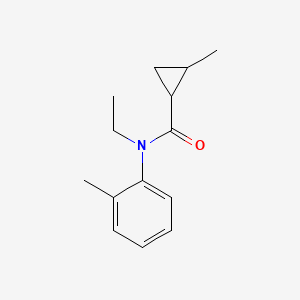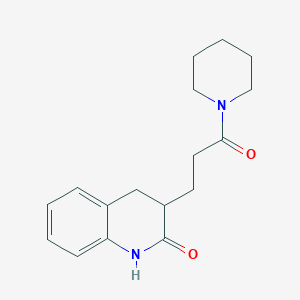![molecular formula C18H22N2O B7492152 [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone, also known as MMPI, is a chemical compound that has been studied for its potential use in scientific research. MMPI is a small molecule that has been shown to have unique properties that make it useful for studying various biological processes. In
科学研究应用
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been studied extensively for its potential use in scientific research. One of the primary applications of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is in the study of the central nervous system. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone a useful tool for studying the mechanisms underlying various neurological disorders.
作用机制
The mechanism of action of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is complex and not fully understood. However, it is believed that [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone acts as a modulator of various neurotransmitter systems in the brain. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This binding activity leads to changes in neurotransmitter release and activity, which can have a significant impact on brain function.
Biochemical and Physiological Effects
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the primary advantages of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its specificity. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to have a high affinity for specific receptors in the brain, which makes it useful for studying the effects of neurotransmitter modulation on behavior and physiology. However, one of the limitations of using [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is its potential for off-target effects. [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has been shown to bind to other receptors in addition to its primary targets, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone. One area of interest is in the development of more specific and selective [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone analogs. These analogs could be used to study the effects of specific neurotransmitter systems on behavior and physiology. Additionally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the development of new treatments for neurological and psychiatric disorders. Finally, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone could be used in the study of the role of inflammation in various disease processes. Overall, [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone has significant potential for future research and development.
合成方法
The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone involves several steps, including the reaction of indole with piperidine, followed by the reaction of the resulting compound with 2-methylcyclopropanone. The final product is obtained through purification and isolation. The synthesis of [4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
属性
IUPAC Name |
[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-15(12)18(21)20-8-6-13(7-9-20)16-11-19-17-5-3-2-4-14(16)17/h2-5,11-13,15,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQQETLIAJWBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
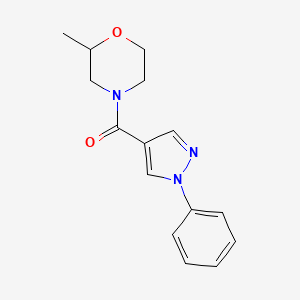

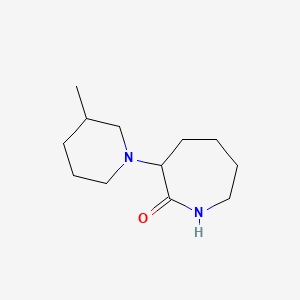
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
